Absolute Stereochemistry vs. Enantiomer
The target compound is the (1R,3S,4R) enantiomer, while the closest commercially available analog is its enantiomer, (1S,3R,4S)-4-amino-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate (Edoxaban Impurity 120, CAS 480449-84-1) [1][2]. While both share the same molecular formula and weight (C14H26N2O4, MW: 286.37), they are non-superimposable mirror images. This absolute configurational difference means they exhibit opposite optical rotation and, critically, distinct retention times on chiral stationary phase HPLC columns, making the correct isomer mandatory for accurate quantification in Edoxaban drug substance analysis .
| Evidence Dimension | Absolute Stereochemistry (Chiral Identity) |
|---|---|
| Target Compound Data | (1R,3S,4R) configuration (Edoxaban Impurity 152, CAS 1210348-23-4) |
| Comparator Or Baseline | (1S,3R,4S) configuration (Edoxaban Impurity 120, CAS 480449-84-1) |
| Quantified Difference | Enantiomeric pair; non-identical chiral HPLC retention times. Method development requires both isolated isomers for method specificity validation. |
| Conditions | Chiral HPLC analysis per pharmacopoeial guidelines for Edoxaban impurity profiling. |
Why This Matters
Procuring the wrong enantiomer will directly lead to analytical method failure, as it will not co-elute with the target impurity peak, rendering quantitative impurity monitoring of Edoxaban impossible.
- [1] SynZeal. Edoxaban Impurity 152. Catalog Page. CAS: 1210348-23-4. View Source
- [2] SynZeal. Edoxaban Impurity 120. Catalog Page. CAS: 480449-84-1. View Source
